molecular formula C13H23NO4 B039104 N,N-Bis-Boc-N-allylamine CAS No. 115269-99-3

N,N-Bis-Boc-N-allylamine

Cat. No. B039104
CAS RN: 115269-99-3
M. Wt: 257.33 g/mol
InChI Key: YLJIUBLSFUQBSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of allylamines, including N,N-Bis-Boc-N-allylamine, can be achieved through several methods. A notable approach involves starting from enantiomerically enriched N-diphenylmethyl-3-amino-1,2-diols, leading to allylamines via a Corey-Hopkins deoxygenative protocol. Subsequent modifications include changing the nitrogen protecting group to Boc, rendering the compound suitable for further transformations into β-amino acids or other derivatives as needed for specific applications (Alcón et al., 1994).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its Boc-protected amine groups and the allyl moiety. This structural arrangement imparts significant reactivity and versatility, making it a pivotal intermediate in organic synthesis. The exact molecular geometry and electronic distribution can be elucidated further through spectroscopic methods, including NMR and X-ray crystallography, depending on the specific derivatives formed during synthesis.

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, leveraging its allylamine backbone. These reactions include, but are not limited to, hydroboration-oxidation to form β-amino acids and coupling reactions facilitated by transition metal catalysis, such as palladium or nickel, to form complex organic molecules (Marion et al., 2006). The Boc groups provide a means to protect the amine functionality during these reactions, which can be removed under acidic conditions post-synthesis.

Safety and Hazards

“N,N-Bis-Boc-N-allylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

N,N-Bis-Boc-N-allylamine is a complex chemical compound with a variety of potential research applications . .

Pharmacokinetics

It’s noted that the compound has high gi absorption and is bbb permeant, suggesting it can cross the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to be stored in a sealed, dry environment at 2-8°C . .

properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-8-9-14(10(15)17-12(2,3)4)11(16)18-13(5,6)7/h8H,1,9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJIUBLSFUQBSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437274
Record name N,N-Bis-Boc-N-allylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115269-99-3
Record name N,N-Bis-Boc-N-allylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115269-99-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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